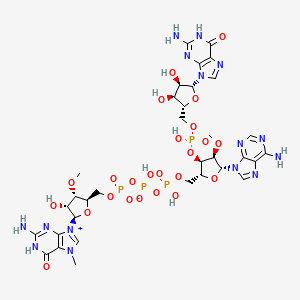
D-Mannose-18O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-18O6 is a derivative of D-mannose, a naturally occurring monosaccharide that is an epimer of glucose at the C-2 position. D-mannose is found in various fruits and vegetables and is known for its low-calorie and non-toxic properties. It is widely used in the food, medicine, cosmetic, and food-additive industries due to its numerous physiological benefits, including its role in the immune system, diabetes management, intestinal health, and urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Mannose-18O6 can be synthesized through various chemical and enzymatic methods. One common approach involves the isomerization of D-glucose using enzymes such as D-mannose isomerase or D-lyxose isomerase. These enzymes catalyze the conversion of D-glucose to D-mannose under specific conditions, including optimal pH and temperature .
Industrial Production Methods: Industrial production of D-mannose often involves the extraction from plant sources such as coffee grounds, konjac flour, and acai berries. The extraction process typically includes hydrolysis of the plant material followed by purification steps to isolate D-mannose. Enzymatic conversion methods are also employed in industrial settings to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: D-Mannose-18O6 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-mannose, leading to the formation of derivatives such as this compound.
Common Reagents and Conditions:
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, aqueous solution.
Substitution: Various reagents depending on the desired derivative, typically under mild conditions.
Major Products:
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Substitution: Various D-mannose derivatives, including this compound.
Applications De Recherche Scientifique
D-Mannose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins.
Biology: Studied for its role in cellular processes and as a potential prebiotic.
Medicine: Investigated for its therapeutic potential in managing urinary tract infections, diabetes, and other health conditions.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals
Mécanisme D'action
The mechanism of action of D-Mannose-18O6 involves its interaction with specific molecular targets and pathways. For example, in the context of urinary tract infections, D-mannose inhibits the adhesion of Escherichia coli to the urothelium by binding to the bacterial fimbriae, preventing infection. This anti-adhesive effect is not considered a pharmacological action but rather a physical interaction .
Comparaison Avec Des Composés Similaires
D-Glucose: An epimer of D-mannose at the C-2 position, widely used as an energy source.
D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.
D-Allose: A rare sugar with anti-tumor and anti-inflammatory properties.
D-Tagatose: Known for its low-calorie content and anti-biofilm effects
Uniqueness of D-Mannose-18O6: this compound is unique due to its specific structural modifications, which enhance its physiological benefits and applications. Its ability to inhibit bacterial adhesion makes it particularly valuable in medical applications, especially for preventing urinary tract infections .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-WGTKGOLBSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)




![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)


